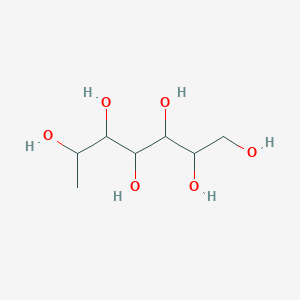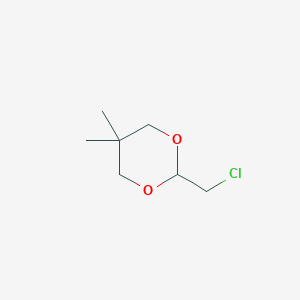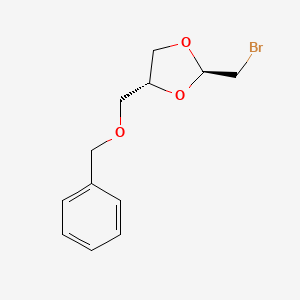
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.1497 g/mol. This compound is known for its unique structure, which includes a dioxolane ring substituted with benzyloxy and bromomethyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyloxy-substituted dioxolane with a bromomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted dioxolanes.
Aplicaciones Científicas De Investigación
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the benzyloxy group can participate in various non-covalent interactions. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-((Phenylmethoxy)methyl)-2-(bromomethyl)-1,3-dioxolane: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
(E)-4-((Methoxy)methyl)-2-(bromomethyl)-1,3-dioxolane: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6204-41-7 |
|---|---|
Fórmula molecular |
C12H15BrO3 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
(2R,4R)-2-(bromomethyl)-4-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c13-6-12-15-9-11(16-12)8-14-7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
Clave InChI |
XRDOVVFGDQXDTR-VXGBXAGGSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](O1)CBr)COCC2=CC=CC=C2 |
SMILES canónico |
C1C(OC(O1)CBr)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





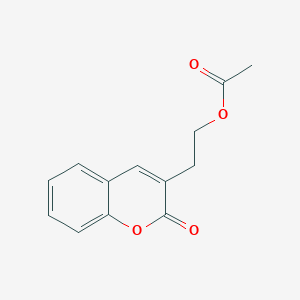
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
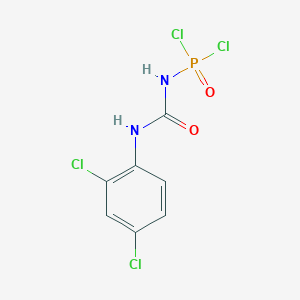
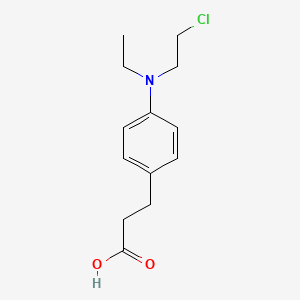

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
